molecular formula C9H10N3O5- B11503515 4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoate

4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoate

Cat. No.: B11503515
M. Wt: 240.19 g/mol
InChI Key: YXJAAHGOKMAUFI-UHFFFAOYSA-M
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Description

4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOATE is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOATE typically involves the reaction of a pyrimidine derivative with a butanoate group. The synthetic route generally includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of urea with malonic acid derivatives under acidic or basic conditions.

    Attachment of the Formamido Group: The formamido group can be introduced through the reaction of the pyrimidine derivative with formic acid or its derivatives.

    Coupling with Butanoate: The final step involves the coupling of the formamido-pyrimidine intermediate with a butanoate group, which can be achieved through esterification or amidation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the formamido or butanoate groups are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition, particularly those involving pyrimidine metabolism.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOATE involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting their activity and leading to various biochemical effects. The pathways involved may include the inhibition of DNA synthesis or the modulation of metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOATE include:

The uniqueness of 4-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)FORMAMIDO]BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C9H10N3O5-

Molecular Weight

240.19 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]butanoate

InChI

InChI=1S/C9H11N3O5/c13-6-4-5(11-9(17)12-6)8(16)10-3-1-2-7(14)15/h4H,1-3H2,(H,10,16)(H,14,15)(H2,11,12,13,17)/p-1

InChI Key

YXJAAHGOKMAUFI-UHFFFAOYSA-M

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCCC(=O)[O-]

Origin of Product

United States

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